molecular formula C21H22FN3O4S B2850792 methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 942004-80-0

methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No. B2850792
CAS RN: 942004-80-0
M. Wt: 431.48
InChI Key: XMRKKHMUWBTIEM-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazoles often involves the treatment of certain precursors with phosphorus pentasulfide and triethylamine . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Future Directions

The development of new thiazole derivatives with improved biological activity and lesser side effects is a promising area of research . The design and structure–activity relationship of bioactive molecules is a key focus in this field .

properties

IUPAC Name

methyl 1-[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-29-20(28)13-8-10-25(11-9-13)19(27)15-6-7-16-17(15)23-21(30-16)24-18(26)12-2-4-14(22)5-3-12/h2-5,13,15H,6-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRKKHMUWBTIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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